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Introduction
2-(Methoxymethyl)phenol is a phenolic compound of interest in various fields, including

organic synthesis and medicinal chemistry, owing to its bifunctional nature, incorporating both a

nucleophilic hydroxyl group and an ether linkage. A thorough understanding of its spectroscopic

properties is paramount for its unambiguous identification, purity assessment, and for

monitoring its transformations in chemical reactions. This in-depth technical guide provides a

comprehensive analysis of the spectroscopic data of 2-(methoxymethyl)phenol, including

Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C),

and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are

not readily available in public databases, this guide synthesizes predicted data based on

established spectroscopic principles and a comparative analysis of structurally related

compounds. This approach offers a robust framework for researchers to interpret their own

experimental data for 2-(methoxymethyl)phenol and its derivatives.
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Molecular Structure and Spectroscopic Overview
The structure of 2-(methoxymethyl)phenol, with its ortho-substituted aromatic ring, dictates a

unique spectroscopic fingerprint. The interplay between the electron-donating hydroxyl and

methoxymethyl groups influences the electronic environment of the aromatic ring, which is

reflected in its NMR spectra. The functional groups present give rise to characteristic

absorption bands in the IR spectrum, and the molecule's mass and fragmentation patterns are

elucidated through mass spectrometry.

Figure 1. Chemical structure of 2-(methoxymethyl)phenol.

Infrared (IR) Spectroscopy
Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a

molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at

characteristic frequencies, providing a molecular fingerprint.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Sample Preparation: A small amount of liquid 2-(methoxymethyl)phenol is placed directly

on the ATR crystal.

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the clean ATR crystal is taken prior to the sample measurement.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final absorbance or transmittance spectrum.

Predicted IR Data for 2-(methoxymethyl)phenol
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H stretch (phenolic)

~3050 Medium C-H stretch (aromatic)

~2950, ~2850 Medium
C-H stretch (aliphatic, -CH₂-

and -CH₃)

~1600, ~1480 Medium-Strong C=C stretch (aromatic ring)

~1250 Strong C-O stretch (aryl ether)[1]

~1100 Strong C-O stretch (alkyl ether)[1]

~750 Strong
C-H out-of-plane bend (ortho-

disubstituted aromatic)

Interpretation:

O-H Stretch: A prominent, broad absorption band is expected around 3400 cm⁻¹,

characteristic of the hydrogen-bonded hydroxyl group of the phenol. The broadness is a key

indicator of intermolecular hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are anticipated around 3050 cm⁻¹.

Aliphatic C-H stretches from the methoxymethyl group (-CH₂OCH₃) will appear as sharper

bands around 2950 cm⁻¹ and 2850 cm⁻¹.

Aromatic C=C Stretches: Absorptions corresponding to the carbon-carbon double bond

stretching within the benzene ring are expected in the 1600-1480 cm⁻¹ region.

C-O Stretches: Two strong C-O stretching bands are predicted. The aryl C-O stretch of the

phenol will likely appear around 1250 cm⁻¹, while the alkyl C-O stretch of the ether linkage is

expected around 1100 cm⁻¹.[1]

Out-of-Plane Bending: A strong band around 750 cm⁻¹ is indicative of the ortho-disubstitution

pattern on the benzene ring.
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¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Theoretical Principles: ¹H NMR spectroscopy provides information about the chemical

environment of hydrogen atoms in a molecule. The chemical shift (δ) indicates the electronic

environment, the integration gives the relative number of protons, and the splitting pattern

(multiplicity) reveals the number of neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of 2-(methoxymethyl)phenol is dissolved in

about 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small

amount of a reference standard, such as tetramethylsilane (TMS), is added.

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g.,

400 MHz or higher).

Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phased,

baseline corrected, and referenced to TMS (δ 0.00 ppm).

Predicted ¹H NMR Data for 2-(methoxymethyl)phenol (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.20 d 1H Ar-H

~7.15 t 1H Ar-H

~6.90 t 1H Ar-H

~6.80 d 1H Ar-H

~5.50 s (broad) 1H -OH

~4.60 s 2H -CH₂-

~3.40 s 3H -OCH₃
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Interpretation:

Aromatic Protons (δ ~6.80-7.20 ppm): The four protons on the aromatic ring will appear in

the downfield region. Due to the ortho-substitution, they will exhibit complex splitting patterns

(doublets and triplets) arising from ortho and meta couplings. The exact chemical shifts are

influenced by the electron-donating effects of the hydroxyl and methoxymethyl groups.

Phenolic Proton (δ ~5.50 ppm): The hydroxyl proton is expected to appear as a broad

singlet. Its chemical shift can be variable and is dependent on concentration and solvent due

to hydrogen bonding. This peak will exchange with D₂O, leading to its disappearance from

the spectrum, a useful diagnostic test.

Methylene Protons (δ ~4.60 ppm): The two protons of the methylene group (-CH₂-) adjacent

to the aromatic ring and the ether oxygen will be deshielded and are predicted to appear as

a singlet.

Methoxy Protons (δ ~3.40 ppm): The three protons of the methoxy group (-OCH₃) will also

be a sharp singlet, shifted downfield due to the electronegative oxygen atom.

Sample Preparation Data Acquisition Data Processing

Dissolve 2-(methoxymethyl)phenol in CDCl3 Add TMS reference Transfer to NMR tube Acquire spectrum on high-field NMR Fourier Transform Phase and Baseline Correction Reference to TMS Final Spectrum

Click to download full resolution via product page

Figure 2. Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton

of a molecule. The chemical shift of each carbon atom is dependent on its electronic

environment.
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Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: A more concentrated sample (20-50 mg in ~0.5 mL of deuterated

solvent) is typically used for ¹³C NMR compared to ¹H NMR.

Data Acquisition: The ¹³C NMR spectrum is acquired, often with proton decoupling to simplify

the spectrum to a series of singlets.

Data Processing: Similar to ¹H NMR, the data is processed by Fourier transformation,

phasing, and referencing.

Predicted ¹³C NMR Data for 2-(methoxymethyl)phenol (in CDCl₃)

Chemical Shift (δ, ppm) Assignment

~155 C-OH (aromatic)

~130 C-CH₂OCH₃ (aromatic)

~128 Ar-CH

~122 Ar-CH

~120 Ar-CH

~115 Ar-CH

~70 -CH₂-

~58 -OCH₃

Interpretation:

Aromatic Carbons (δ ~115-155 ppm): Six distinct signals are expected for the aromatic

carbons. The carbon attached to the hydroxyl group (C-OH) will be the most deshielded,

appearing around δ 155 ppm. The carbon bearing the methoxymethyl group will also be

downfield, around δ 130 ppm. The remaining four aromatic CH carbons will resonate

between δ 115-128 ppm.
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Aliphatic Carbons (δ ~58-70 ppm): The methylene carbon (-CH₂-) is expected around δ 70

ppm, and the methoxy carbon (-OCH₃) is predicted to be at approximately δ 58 ppm.

Mass Spectrometry (MS)
Theoretical Principles: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.

The molecular ion peak (M⁺) provides the molecular weight of the compound, and the

fragmentation pattern gives structural information.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

where it is vaporized.

Ionization: The gaseous molecules are bombarded with high-energy electrons, causing

ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer.

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum Data for 2-(methoxymethyl)phenol

m/z Possible Fragment

138 [M]⁺ (Molecular Ion)

107 [M - OCH₃]⁺

91 [C₇H₇]⁺ (Tropylium ion)

77 [C₆H₅]⁺ (Phenyl cation)

Interpretation:

Molecular Ion Peak: The molecular ion peak is expected at m/z 138, corresponding to the

molecular weight of 2-(methoxymethyl)phenol (C₈H₁₀O₂).

Key Fragmentations:
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Loss of a methoxy radical (•OCH₃) from the molecular ion would result in a fragment at

m/z 107.

Cleavage of the benzylic C-C bond can lead to the formation of the tropylium ion at m/z

91, a common and stable fragment for benzyl derivatives.

Further fragmentation can lead to the phenyl cation at m/z 77.

[M]⁺˙ (m/z 138)

[M - OCH₃]⁺ (m/z 107)

- •OCH₃

[C₇H₇]⁺ (m/z 91)

- •OH, -CH₂O

[C₆H₅]⁺ (m/z 77)

- CH₂

Click to download full resolution via product page

Figure 3. Predicted fragmentation pathway of 2-(methoxymethyl)phenol in EI-MS.

Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 2-
(methoxymethyl)phenol. The interpretations of the expected IR, ¹H NMR, ¹³C NMR, and mass

spectra are grounded in the fundamental principles of spectroscopy and by comparison with

structurally analogous molecules. This guide is intended to be a valuable resource for scientists

and researchers, enabling them to confidently identify and characterize 2-
(methoxymethyl)phenol in their experimental work. The provided protocols for data

acquisition serve as a practical starting point for obtaining high-quality spectroscopic data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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